Kuraridinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

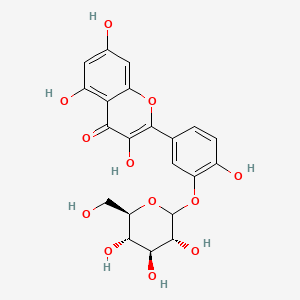

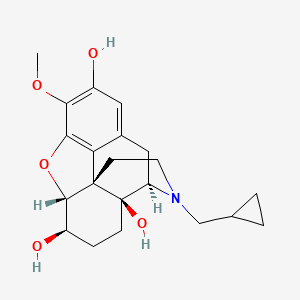

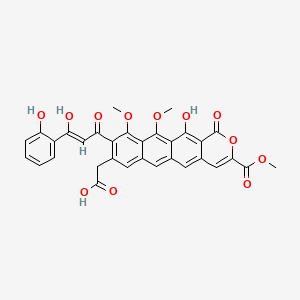

Kuraridinol is a member of the class of chalcones that is trans-chalcone substituted by hydroxy groups at positions 2, 4, 2' and 4', a methoxy group at position 6' and a 5-hydroxy-5-methyl-2-(prop-1-en-2-yl)hexyl group at position 3 respectively. It has a role as a plant metabolite. It is a member of chalcones, a member of resorcinols and a monomethoxybenzene. It derives from a trans-chalcone.

Scientific Research Applications

Antioxidant Properties

Kuraridinol, isolated from Sophora flavescens, has been identified for its potent antioxidant properties. Studies have shown that this compound exhibits significant antioxidant activities, particularly in scavenging free radicals and inhibiting reactive oxygen species (ROS) generation. This makes it a potential candidate for anti-inflammatory treatments due to its strong antioxidant capacity (Jung et al., 2008).

Hypolipidemic Effects

Research has demonstrated the hypolipidemic effects of this compound in animal models. It has been observed to significantly reduce serum lipid levels such as total cholesterol, triglycerides, and LDL-cholesterol, while increasing HDL-cholesterol levels. These effects suggest that this compound could be a beneficial agent in managing hyperlipidemia and preventing hypercholesterolemic atherosclerosis (Kim et al., 2008).

Metabolite Characterization

An ultra-performance liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantification and characterization of kuraridin metabolites in rat plasma. This method provides a deeper understanding of the pharmacokinetic properties and metabolic profile of kuraridin, which is essential for its potential therapeutic applications (Liu et al., 2018).

Antimicrobial and Antiviral Activities

This compound has shown promising antimicrobial and antiviral activities. It has been effective against various bacterial and fungal microorganisms, supporting its use in Asian traditional medicine for treating microbial infections. Moreover, it exhibits strong antiviral activity against reoviruses, inhibiting virus adsorption and replication, highlighting its potential as an antiviral drug (Sohn et al., 2004), (Kwon et al., 2015).

Tyrosinase Inhibition and Potential Cosmetic Use

Studies have indicated that this compound can inhibit tyrosinase activity, which is key in melanin synthesis. This suggests its potential application as a skin-whitening agent in cosmetic products (Hyun et al., 2008).

Impact on Parkinson’s Disease

Recent research has indicated that kurarinone, a compound related to this compound, might have potential benefits in treating Parkinson's disease. This suggests a broader scope of neurological applications for this compound and related compounds (Sun et al., 2022).

Effects on Urinary Incontinence or Overactive Bladder

This compound has been identified as a potent activator of the BKCa channel, which is involved in the relaxation of urinary bladder smooth muscle. This indicates its potential therapeutic application in treating conditions like urinary incontinence or overactive bladder (Lee et al., 2019).

properties

Molecular Formula |

C26H32O7 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-6-methoxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C26H32O7/c1-15(2)17(10-11-26(3,4)32)12-19-22(30)14-23(33-5)24(25(19)31)20(28)9-7-16-6-8-18(27)13-21(16)29/h6-9,13-14,17,27,29-32H,1,10-12H2,2-5H3/b9-7+ |

InChI Key |

YXLKVASXUULQJH-VQHVLOKHSA-N |

Isomeric SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O |

SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O |

Canonical SMILES |

CC(=C)C(CCC(C)(C)O)CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O |

synonyms |

kuraridinol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5R,6R)-6-[[2-[[2-(4-formylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1234059.png)

![N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B1234069.png)

![[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride](/img/structure/B1234070.png)

![[(1R,2R,6S,7S,8R,10S,11S,12R,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4-methyl-17-(3-methylbutanoyloxy)-16-[(2R)-2-methyloxiran-2-yl]-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-18-yl]methyl 3-methylbutanoate](/img/structure/B1234081.png)

![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)